4-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide
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Overview
Description
4-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Alkylation: The pyrazole ring is then alkylated with a suitable alkyl halide to introduce the 5-methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyrazoles.
Scientific Research Applications
4-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide: is similar to other pyrazole derivatives such as 3-methyl-1-phenyl-1H-pyrazol-5-amine and 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols).
Uniqueness
Structural Features: The presence of both the benzamide and pyrazole moieties in the same molecule provides unique structural features that can enhance its biological activity and chemical reactivity.
Biological Activity: The specific substitution pattern on the pyrazole ring can lead to distinct biological activities compared to other pyrazole derivatives.
Properties
Molecular Formula |
C15H19N3O |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
4-methyl-N-[3-(5-methylpyrazol-1-yl)propyl]benzamide |
InChI |
InChI=1S/C15H19N3O/c1-12-4-6-14(7-5-12)15(19)16-9-3-11-18-13(2)8-10-17-18/h4-8,10H,3,9,11H2,1-2H3,(H,16,19) |
InChI Key |
XBMBRNURWSOJHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCCN2C(=CC=N2)C |
Origin of Product |
United States |
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